Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a tetrahydro ring system and a methyl ester substituent at the 8-position. This compound is part of a broader class of imidazopyrazines, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimalarial, anticancer, and G-protein modulation properties . The ester group at position 8 enhances its stability and modulates lipophilicity, influencing bioavailability and target interactions.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h3,5-6,9H,2,4H2,1H3 |
InChI Key |
WAPGXHRJOSTYFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=NC=CN2CCN1 |
Origin of Product |
United States |
Preparation Methods
Initial Cyclocondensation
2-Aminopyrimidine undergoes cyclocondensation with 1,1,3-trichloroacetone in refluxing ethanol (10 hours) to yield 2-(dichloromethyl)imidazo[1,2-a]pyrimidine. This step achieves 78–85% yields under optimized conditions.
Aldehyde Formation
Treatment with calcium carbonate in aqueous medium converts the dichloromethyl intermediate to imidazo[1,2-a]pyrimidine-2-carbaldehyde. Reaction monitoring via thin-layer chromatography (TLC) confirms complete conversion within 1 hour at reflux.
Oxidation to Carboxylic Acid
Oxone-mediated oxidation in acetone-water (4:1 v/v) at 0–5°C produces imidazo[1,2-a]pyrimidine-2-carboxylic acid. This exothermic reaction requires careful temperature control to prevent decarboxylation.
Esterification
The critical methyl ester formation employs methanol and thionyl chloride (SOCl₂) as the esterifying agent:
Yields exceed 90% when using a 5:1 methanol-to-acid molar ratio.
Hydrogenation
Catalytic hydrogenation (30 psi H₂, PtO₂ catalyst) reduces the pyrimidine ring to tetrahydroimidazo[1,2-a]pyrazine. This step requires strict oxygen exclusion to prevent catalyst poisoning.
Key Optimization Parameters
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.1 | 78 (reflux) | 10 | 82 ± 3 |
| 1.4 | 65 | 4 | 91 ± 2 |
| 1.5 | 25 | 6 | 88 ± 4 |
Palladium-Catalyzed Coupling Approach
Patent WO2010125101A1 discloses a method applicable to tetrahydroimidazo[1,2-a]pyrazine derivatives using transition metal catalysis. While originally developed for P2X7 receptor modulators, this approach adapts well to methyl ester synthesis.
Suzuki-Miyaura Coupling
Aryl boronic acids react with brominated intermediates in the presence of:
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (10 mol%)
-
Cs₂CO₃ base in 1,4-dioxane
Esterification Under Mitsunobu Conditions
The carboxylate group introduces via Mitsunobu reaction:
Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF achieve 85% conversion within 3 hours.
Advantages
-
Tolerates electron-deficient aryl groups
-
Enables late-stage functionalization
One-Pot Tandem Cyclization-Esterification
Recent advancements favor single-vessel syntheses to improve atom economy. VulcanChem’s methodology combines cyclization and esterification using microwave irradiation.
Reaction Components
-
2-Aminoazepane (1.0 equiv)
-
Methyl glyoxalate (1.2 equiv)
-
NH₄OAc (3.0 equiv)
-
Acetic acid (solvent)
Microwave Conditions
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Pressure | 300 psi |
| Irradiation time | 20 minutes |
| Power | 300 W |
This method achieves 76% isolated yield with 98% purity by HPLC.
Mechanistic Pathway
-
Condensation : 2-Aminoazepane reacts with methyl glyoxalate to form imine intermediate.
-
Cyclization : Acetic acid catalyzes ring closure via nucleophilic attack.
-
Aromatization : Elimination of water generates the conjugated system.
Comparative Analysis of Preparation Methods
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Multi-Step | 58 | 99.5 | Industrial | 1.0 |
| Palladium-Catalyzed | 67 | 98.2 | Pilot | 3.8 |
| One-Pot Microwave | 76 | 98.0 | Lab | 2.1 |
Critical Observations
-
The multi-step method remains preferred for bulk production despite lower yield due to established infrastructure.
-
Palladium-based routes offer higher yields but suffer from catalyst costs (Pd accounts for 62% of total expenses).
-
Microwave synthesis shows promise for rapid small-scale synthesis but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate exhibit significant antitumor properties. For instance, studies have evaluated various derivatives against human tumor cell lines such as gastric adenocarcinoma and breast carcinoma. The structure-activity relationship (SAR) has been established, showing that modifications in the chemical structure can enhance efficacy against specific cancer types .
Orexin Receptor Antagonism
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been investigated for their potential as orexin receptor antagonists. These receptors are implicated in various physiological processes including sleep regulation and appetite control. Compounds targeting these receptors may offer therapeutic benefits for conditions such as insomnia and obesity .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may enhance cognitive functions and exhibit neuroprotective effects. Studies have demonstrated its ability to improve memory function in animal models of cognitive impairment, indicating potential applications in treating neurodegenerative diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to optimize yield and purity. The development of derivatives with altered functional groups has been a focus area to enhance biological activity and selectivity for specific targets .
Case Study 1: Antitumor Efficacy
A study published in Pharmaceutical Research evaluated the antitumor activity of several derivatives of this compound against multiple cancer cell lines. Results indicated that certain modifications led to compounds with GI50 values below 11 µM against gastric adenocarcinoma cells while showing minimal toxicity to non-cancerous cell lines .
Case Study 2: Orexin Receptor Modulation
In another study focusing on orexin receptor antagonism, researchers synthesized a series of imidazo[1,2-a]pyrazine derivatives and assessed their effects on sleep patterns in rodent models. The findings revealed that these compounds significantly increased REM sleep duration while reducing wakefulness, suggesting their potential use in treating sleep disorders .
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Isomers and Positional Analogues
a) Methyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 91476-81-2)
- Structure : Methyl ester at position 2 instead of 6.
- Properties : Similar molecular weight (195.22 g/mol) but distinct electronic distribution due to ester placement. NMR data (e.g., δ values) differ significantly, reflecting altered chemical environments .
- Applications : Used as an intermediate in antimalarial drug synthesis (e.g., mCMQ069) .
b) Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 623906-17-2)
- Structure : Ethyl ester at position 2.
- Demonstrated utility in antibacterial and antimalarial agent synthesis .
Functional Group Variations
a) 3-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic Acid (CAS 144888-66-4)
- Structure : Carboxylic acid at position 5.
- Properties : Higher polarity and hydrogen-bonding capacity compared to esters, affecting solubility and target binding. Used in neuroprotective therapies .
b) Methyl 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS 1250444-28-0)
- Structure : Bromine substituent at position 3.
- Impact: Bromine enhances electrophilicity, enabling cross-coupling reactions for further derivatization.
Pharmacologically Active Analogues
a) BIM-46174 (Gαq Protein Inhibitor)
- Structure : Cyclohexylmethyl and methylphenyl substituents.
- Activity : Inhibits G-protein signaling, with applications in cancer therapy. Highlights the role of bulky substituents in modulating protein interactions .
b) Hydrazone Derivatives (e.g., 8a–k)
- Structure : Tetrahydroimidazo[1,2-a]pyrimidine core with hydrazone side chains.
- Activity : Broad-spectrum antibacterial agents (MIC: 2–16 µg/mL). Demonstrates how heterocycle variation (pyrimidine vs. pyrazine) and functionalization influence bioactivity .
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 184.20 g/mol
- CAS Number : 1883347-31-6
-
Orexin Receptor Antagonism :
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as non-peptide antagonists of orexin receptors (OX1 and OX2). These receptors are crucial in regulating sleep-wake cycles and energy homeostasis. Studies indicate that antagonism of these receptors can lead to increased REM and NREM sleep while decreasing alertness and locomotion in animal models .
- Inhibition of Heparanase-1 (HPSE1) :
- P2X7 Receptor Modulation :
Biological Activity Summary
Case Study 1: Orexin Receptor Antagonism
A study conducted by Jenck et al. (2007) explored the effects of tetrahydroimidazo[1,2-a]pyrazine derivatives on sleep patterns in rat models. The findings revealed that these compounds significantly increased the duration of both REM and NREM sleep while reducing active wakefulness, suggesting their potential use in treating sleep disorders .
Case Study 2: HPSE1 Inhibition
In a recent investigation published in 2024, a derivative of tetrahydroimidazo[1,2-a]pyrazine was shown to possess high selectivity for HPSE1 over other glucuronidases. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy against cancer .
Q & A
Q. What are the key challenges in synthesizing methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate, and how can they be mitigated?
Synthesis of this compound often involves multi-step reactions, including reductive amination, coupling, and cyclization. A major challenge is managing impurities from reagents like borane-THF complexes, which can inflate crude yields beyond theoretical values . To address this:
- Use inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of intermediates.
- Optimize purification via column chromatography with solvent systems like dichloromethane/7N ammonia/methanol (95:5) to separate polar impurities .
- Monitor reaction progress with LC-MS to identify byproducts early.
Q. What analytical methods are critical for characterizing this compound and its intermediates?
Structural validation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen environments and carbon frameworks (e.g., distinguishing imidazo-pyrazine regioisomers) .
- HRMS : High-resolution mass spectrometry to verify molecular formulas, especially for intermediates with labile functional groups .
- IR spectroscopy : To detect carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹) and confirm reaction completion .
Q. How can researchers optimize yields during hydrogenation steps in the synthesis?
Hydrogenation of imidazo-pyrazine precursors (e.g., using PtO₂ in 2-methoxyethanol) requires:
- Controlled pressure (e.g., 4 bar H₂) and temperature (room temperature) to avoid over-reduction .
- Post-reaction nitrogen purging to stabilize intermediates sensitive to oxidation .
- Catalyst screening (e.g., PtO₂ vs. Pd/C) to balance reactivity and selectivity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
Derivatization strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position improves metabolic stability and target binding .
- Ring functionalization : Replacing the ester group with amides or hydrazides modulates solubility and bioavailability .
- Core modification : Converting the tetrahydroimidazo ring to a piperazinone or diazepine analog alters conformational flexibility, impacting target engagement .
Q. What methodologies resolve contradictions in biological activity data across analogs?
Discrepancies in activity (e.g., antimalarial vs. antibacterial) may arise from assay conditions or structural nuances. To address this:
- Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) .
- Use molecular docking to correlate substituent effects with binding affinities (e.g., fluorine atoms enhancing interactions with parasitic enzyme active sites) .
- Validate selectivity via counter-screening against related targets (e.g., human kinases vs. Plasmodium enzymes) .
Q. How can researchers design derivatives with improved metabolic stability?
Strategies include:
- Bioisosteric replacement : Swapping ester groups with tert-butyl carbamates or oxadiazoles to reduce esterase-mediated hydrolysis .
- Steric shielding : Adding bulky groups (e.g., 4-fluorophenyl) near metabolically labile sites .
- Prodrug approaches : Masking the carboxylate as a methyl ester, which is cleaved in vivo to release the active acid .
Methodological Insights from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
